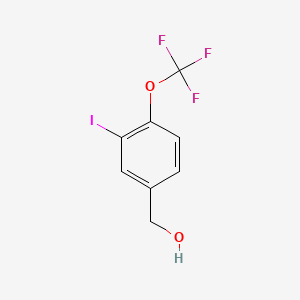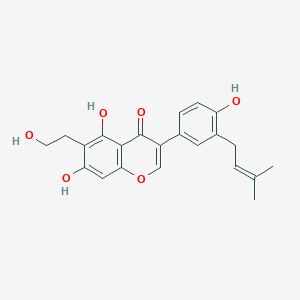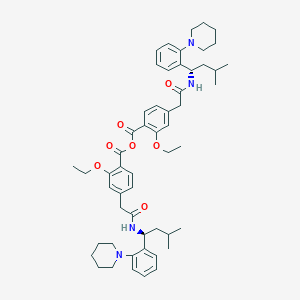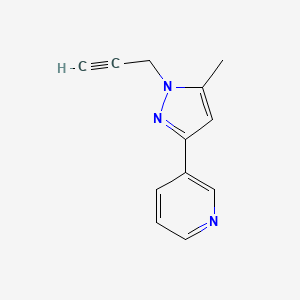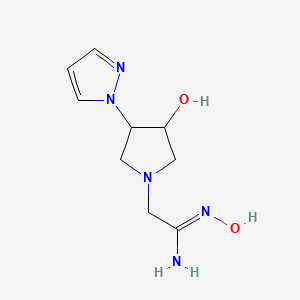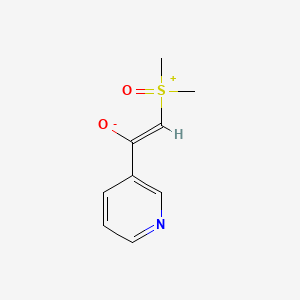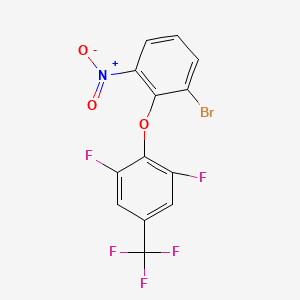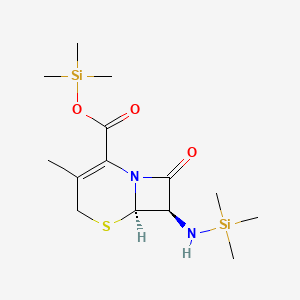
Trimethylsilyl 7-(Trimethylsilylamino)-3-methyl-3-cephem-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylsilyl 7-(Trimethylsilylamino)-3-methyl-3-cephem-4-carboxylate is a complex organic compound characterized by the presence of trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, which makes them useful in various applications . This compound is part of the cephem class, which is related to cephalosporins, a type of β-lactam antibiotic.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This can be achieved through silylation reactions using reagents such as trimethylsilyl chloride or bis(trimethylsilyl)acetamide . The reaction conditions often require anhydrous environments and the presence of a base to facilitate the substitution of hydrogen atoms with trimethylsilyl groups.
Industrial Production Methods
Industrial production of this compound may involve automated derivatization protocols to ensure consistency and efficiency. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are employed to monitor the synthesis and ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethylsilyl 7-(Trimethylsilylamino)-3-methyl-3-cephem-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The trimethylsilyl groups can be oxidized under specific conditions.
Reduction: The compound can be reduced using reagents like tris(trimethylsilyl)silane.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include trimethylsilyl chloride, bis(trimethylsilyl)acetamide, and tris(trimethylsilyl)silane. The reactions often require anhydrous conditions and the presence of a base or catalyst to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce simpler silane compounds .
Wissenschaftliche Forschungsanwendungen
Trimethylsilyl 7-(Trimethylsilylamino)-3-methyl-3-cephem-4-carboxylate has several applications in scientific research:
Wirkmechanismus
The mechanism by which Trimethylsilyl 7-(Trimethylsilylamino)-3-methyl-3-cephem-4-carboxylate exerts its effects involves the interaction of its trimethylsilyl groups with other molecules. These groups can act as protecting groups, preventing unwanted reactions during synthesis . The cephem core may interact with bacterial enzymes, inhibiting their function and leading to antibacterial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl chloride: Used in similar silylation reactions.
Bis(trimethylsilyl)acetamide: Another silylation reagent.
Tris(trimethylsilyl)silane: Used in radical-based reductions.
Uniqueness
Trimethylsilyl 7-(Trimethylsilylamino)-3-methyl-3-cephem-4-carboxylate is unique due to its combination of trimethylsilyl groups and the cephem core. This combination provides both chemical inertness and potential biological activity, making it valuable in various fields of research and industry .
Eigenschaften
Molekularformel |
C14H26N2O3SSi2 |
|---|---|
Molekulargewicht |
358.61 g/mol |
IUPAC-Name |
trimethylsilyl (6R,7R)-3-methyl-8-oxo-7-(trimethylsilylamino)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C14H26N2O3SSi2/c1-9-8-20-13-10(15-21(2,3)4)12(17)16(13)11(9)14(18)19-22(5,6)7/h10,13,15H,8H2,1-7H3/t10-,13-/m1/s1 |
InChI-Schlüssel |
NSRYWJBYLYXBPQ-ZWNOBZJWSA-N |
Isomerische SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)N[Si](C)(C)C)SC1)C(=O)O[Si](C)(C)C |
Kanonische SMILES |
CC1=C(N2C(C(C2=O)N[Si](C)(C)C)SC1)C(=O)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


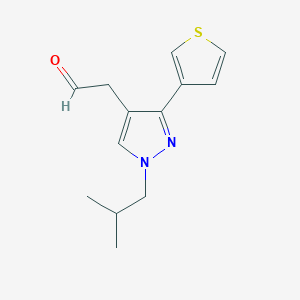
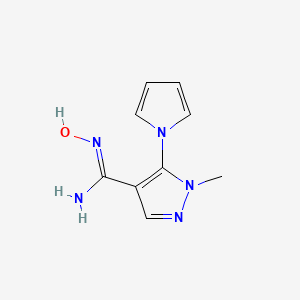
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxopyridine-3-carboxamide](/img/structure/B15291034.png)
![2-isobutyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B15291042.png)
![4-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-3-methyl-benzoic acid](/img/structure/B15291046.png)
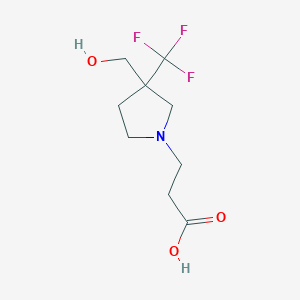
![N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-3-[3-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-3-oxopropyl]sulfinylpropanamide](/img/structure/B15291059.png)
